molecular formula C17H17N B1266675 [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- CAS No. 52709-83-8

[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-

Cat. No.: B1266675
CAS No.: 52709-83-8
M. Wt: 235.32 g/mol
InChI Key: PJPLBHHDTUICNN-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- is a useful research compound. Its molecular formula is C17H17N and its molecular weight is 235.32 g/mol. The purity is usually 95%.
The exact mass of the compound [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- (CAS No. 2920-38-9) is a biphenyl derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound is characterized by its biphenyl structure with a butyl group and a cyano group attached to the phenyl rings. This configuration may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- has identified several key areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that biphenyl derivatives can exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
  • Antitumor Potential : Some studies indicate that derivatives of biphenyl compounds can inhibit tumor cell proliferation. The antitumor activity often correlates with structural modifications in the biphenyl framework .
  • Enzyme Inhibition : Compounds similar to [1,1'-Biphenyl]-4-carbonitrile have been studied for their ability to inhibit specific enzymes involved in cancer progression and inflammation, such as phosphodiesterases and aurora kinases .

The mechanisms underlying the biological activities of [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- are not fully elucidated. However, several hypotheses based on related compounds include:

  • DNA Interaction : Some studies suggest that biphenyl derivatives may bind to DNA and interfere with transcription processes, potentially leading to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Certain biphenyl compounds have been implicated in the generation of ROS, which can induce oxidative stress in cells and contribute to their cytotoxic effects against tumors .

Antimicrobial Activity

A study evaluated various biphenyl derivatives for their antimicrobial efficacy using broth microdilution methods. The results indicated that certain modifications significantly enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
A32 µg/mLE. coli
B16 µg/mLS. aureus
C64 µg/mLPseudomonas aeruginosa

Antitumor Activity

In vitro assays demonstrated that [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- exhibited significant cytotoxicity against various cancer cell lines. The IC50 values were determined as follows:

Cell LineIC50 (µM)
HCC8276.26
NCI-H3586.48
MCF-78.00

These results suggest a promising antitumor profile for this compound.

Scientific Research Applications

Research has identified several key areas where [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- demonstrates biological activity:

Antimicrobial Activity

Studies indicate that biphenyl derivatives can exhibit antimicrobial properties. For example, compounds similar to [1,1'-Biphenyl]-4-carbonitrile have shown effectiveness against various bacterial strains:

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
A32 µg/mLEscherichia coli
B16 µg/mLStaphylococcus aureus
C64 µg/mLPseudomonas aeruginosa

Antitumor Potential

In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- were as follows:

Cell LineIC50 (µM)
HCC8276.26
NCI-H3586.48
MCF-78.00

These results suggest a promising antitumor profile for this compound.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation, such as phosphodiesterases and aurora kinases. The mechanisms of action may include:

  • DNA Interaction : Binding to DNA and interfering with transcription processes.
  • Reactive Oxygen Species Generation : Inducing oxidative stress in cells.

Pharmacological Applications

The pharmacological applications of [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- extend to several therapeutic areas:

  • Anti-inflammatory Agents : Its potential anti-inflammatory properties have been explored in various studies.
  • Anticancer Drugs : The compound's ability to inhibit tumor cell proliferation positions it as a candidate for anticancer therapies.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of biphenyl derivatives, [1,1'-Biphenyl]-4-carbonitrile was tested against multiple bacterial strains. The results indicated that structural modifications significantly enhanced antibacterial activity.

Case Study 2: Cytotoxicity in Cancer Cell Lines

Another study focused on the cytotoxic effects of [1,1'-Biphenyl]-4-carbonitrile on various cancer cell lines. The findings revealed that the compound exhibited significant cytotoxicity, particularly against lung cancer cells (HCC827), suggesting its potential use in targeted cancer therapies.

Properties

IUPAC Name

4-(4-butylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N/c1-2-3-4-14-5-9-16(10-6-14)17-11-7-15(13-18)8-12-17/h5-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPLBHHDTUICNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068785
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-
Source EPA DSSTox
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Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52709-83-8
Record name 4′-Butyl-4-cyanobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52709-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (1,1'-Biphenyl)-4-carbonitrile, 4'-butyl-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-
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Record name 4'-butyl[1,1'-biphenyl]-4-carbonitrile
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Record name 4′-Butyl[1,1′-biphenyl]-4-carbonitrile
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Q & A

Q1: What is the structural characterization of 4-butyl-4'-cyanobiphenyl?

A1: 4-Butyl-4'-cyanobiphenyl, also known as [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-, has the following characteristics:

  • Molecular Formula: C17H17N []
  • Molecular Weight: 235.32 g/mol []
  • Spectroscopic Data: While the provided abstracts don't contain specific spectroscopic data, research on the compound has explored its infrared (IR) spectra to understand its conformational structure and temperature-dependent changes. []

Q2: What are the known applications of 4-butyl-4'-cyanobiphenyl?

A2: 4-Butyl-4'-cyanobiphenyl's primary application stems from its liquid crystal properties. Research has focused on characterizing its physical properties, such as viscosity, which is crucial for understanding its behavior in liquid crystal displays and other applications. []

Q3: How is 4-butyl-4'-cyanobiphenyl synthesized?

A3: While the provided abstracts don't detail the specific synthesis of 4-butyl-4'-cyanobiphenyl, one abstract mentions a potential synthetic route for similar biphenyl compounds. The research highlights the use of terephthalonitrile dianion (12–) as a reagent for the para-cyanophenylation of aromatic nitriles. This reaction can lead to the formation of 4,4'-dicyanobiphenyl, which could be further modified to obtain 4-butyl-4'-cyanobiphenyl. The research also suggests the possibility of a one-pot synthesis of 4-butyl-4'-cyanobiphenyl by treating terephthalonitrile dianion with benzonitrile or meta-tolunitrile, followed by reaction with butyl bromide. []

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